molecular formula C15H19F3N2O2 B3139561 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate CAS No. 477848-28-5

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate

Cat. No. B3139561
CAS RN: 477848-28-5
M. Wt: 316.32 g/mol
InChI Key: HNMYTUWOMJSUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins.

Mechanism of Action

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate is a carbamate compound that is able to bind to proteins through a reversible covalent bond with the hydroxyl group of serine residues. This binding results in a conformational change in the protein, which can alter its function. This compound has been shown to bind to a variety of proteins, including ion channels, neurotransmitter receptors, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein it is binding to. For example, this compound has been shown to inhibit the function of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in T cell activation. This compound has also been shown to activate certain neurotransmitter receptors, such as the GABA-A receptor, which plays a role in anxiety and sedation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate in lab experiments is its ability to bind to proteins in a reversible manner, allowing researchers to study their function in a controlled manner. Additionally, this compound is able to penetrate cell membranes, making it useful for studying intracellular proteins. However, this compound has some limitations, such as its potential toxicity at high concentrations and its potential to bind to proteins non-specifically.

Future Directions

There are many potential future directions for research involving 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate. One area of interest is the development of this compound analogs that have improved binding specificity and reduced toxicity. Additionally, this compound could be used to study the function of a wider range of proteins, including those involved in cancer and other diseases. Finally, this compound could be used in combination with other techniques, such as optogenetics and CRISPR-Cas9, to study the function of specific proteins in a more precise and controlled manner.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins. This compound has a reversible binding mechanism that allows researchers to study protein function in a controlled manner, and has been used to study a variety of proteins involved in ion channels, neurotransmitter receptors, and enzymes. While this compound has some limitations, it has many potential future directions for research, including the development of improved analogs and the use of this compound in combination with other techniques.

Scientific Research Applications

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate has been used extensively in scientific research as a tool for studying the function of certain proteins, particularly those involved in ion channels and neurotransmitter receptors. This compound is able to bind to these proteins in a reversible manner, allowing researchers to study their function in a controlled manner. Additionally, this compound has been used as a fluorescent probe to study protein-protein interactions.

properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)13(11-20-9-5-2-6-10-20)22-14(21)19-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYTUWOMJSUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165145
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477848-28-5
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.